Cas no 52140-59-7 (1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione)
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Chemical and Physical Properties
Names and Identifiers
-
- Spiro[cyclohexane-1,3'-[3H]indole]-2',4(1'H)-dione
- 3-Spiral-(4''-cyclohexa-1-one)-indolin-2-one
- 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
- G26049
- 52140-59-7
- SPIRO[CYCLOHEXANE-1,3'-INDOLINE]-2',4-DIONE
- 1',2'-dihydrospiro(cyclohexane-1,3'-indole)-2',4-dione
- SB12455
- EN300-43893
- 860-853-7
- AB00997137-01
- spiro[1H-indole-3,4'-cyclohexane]-1',2-dione
- DB-144468
- AKOS023601208
- SCHEMBL1924203
- Z445147430
- BS-14070
- MFCD12197039
-
- MDL: MFCD12197039
- Inchi: 1S/C13H13NO2/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(13)16/h1-4H,5-8H2,(H,14,16)
- InChI Key: GOXZXAUUGKHBRE-UHFFFAOYSA-N
- SMILES: C12(C3=C(NC1=O)C=CC=C3)CCC(=O)CC2
Computed Properties
- Exact Mass: 215.094628657Da
- Monoisotopic Mass: 215.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 198-200 °C
- Boiling Point: 449.1±45.0 °C at 760 mmHg
- Flash Point: 196.5±28.9 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S682503-25mg |
3-Spiral-(4'-cyclohexa-1-one)-indolin-2-one |
52140-59-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S682503-50mg |
3-Spiral-(4'-cyclohexa-1-one)-indolin-2-one |
52140-59-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | S682503-250mg |
3-Spiral-(4'-cyclohexa-1-one)-indolin-2-one |
52140-59-7 | 250mg |
$ 320.00 | 2022-06-03 | ||
| abcr | AB523922-250 mg |
1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione; . |
52140-59-7 | 250MG |
€272.50 | 2023-07-10 | ||
| abcr | AB523922-1 g |
1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione; . |
52140-59-7 | 1g |
€599.50 | 2023-07-10 | ||
| Chemenu | CM415723-250mg |
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione |
52140-59-7 | 95%+ | 250mg |
$188 | 2024-07-15 | |
| Chemenu | CM415723-500mg |
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione |
52140-59-7 | 95%+ | 500mg |
$334 | 2024-07-15 | |
| Chemenu | CM415723-1g |
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione |
52140-59-7 | 95%+ | 1g |
$466 | 2024-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07662-1G |
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione |
52140-59-7 | 95% | 1g |
¥ 1,716.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07662-5G |
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione |
52140-59-7 | 95% | 5g |
¥ 5,273.00 | 2023-04-13 |
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Suppliers
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
Introduction to 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS No. 52140-59-7)
1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS No. 52140-59-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Spiro[indoline-3,1'-cyclohexan]-2',4-dione, is characterized by its unique spirocyclic structure, which consists of a cyclohexane ring fused to an indole ring. The presence of this spirocyclic framework imparts distinct chemical and biological properties, making it a valuable candidate for various therapeutic applications.
The chemical structure of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione can be represented by the formula C16H16N2O2. This compound is a white crystalline solid with a molecular weight of approximately 268.31 g/mol. Its solubility in water is limited, but it exhibits good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various analytical and preparative techniques in both research and industrial settings.
In recent years, the study of spirocyclic compounds has gained momentum due to their potential therapeutic applications. 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione has been the subject of numerous research studies aimed at elucidating its biological activities and potential medicinal uses. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione has also been investigated for its antioxidant properties. Oxidative stress is a major contributing factor to various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for the development of novel antioxidant therapies.
In addition to its anti-inflammatory and antioxidant activities, 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione has shown potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is often dysregulated in cancer cells. These findings suggest that 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione may have therapeutic potential in the treatment of various types of cancer.
The pharmacokinetic properties of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione have also been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
The synthesis of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione has been extensively studied to develop efficient and scalable methods for its production. Various synthetic routes have been reported in the literature, including multistep processes involving ring-closing metathesis (RCM) and spirocyclization reactions. These synthetic strategies have enabled researchers to produce this compound in sufficient quantities for preclinical and clinical studies.
In conclusion, 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS No. 52140-59-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique spirocyclic structure confers distinct chemical properties that make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide deeper insights into its mechanisms of action and pave the way for its use in clinical settings.
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